3-methoxy-1-methyl-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of such compounds involves the coupling of hydrazine with pyrazoles . The structures of the synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including this compound, is confirmed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Scientific Research Applications
- Leishmaniasis, a neglected tropical disease, affects millions of people globally. F2493-2639 has demonstrated potent antileishmanial activity in vitro. Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
- Malaria remains a significant global health concern. F2493-2639 derivatives (compounds 14 and 15) showed substantial inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression .
- Structural Verification : The synthesis of these pyrazoles involved elemental microanalysis, FTIR, and 1H NMR techniques .
- The 1,2,3-triazole moiety, present in F2493-2639, has been utilized in various medicinal contexts. These scaffolds exhibit anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
- F2493-2639 derivatives were synthesized using a radical approach for protodeboronation. This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Antileishmanial Activity
Antimalarial Potential
Hydrazine-Coupled Pyrazoles as Pharmacophores
1,2,3-Triazole Moiety-Based Medicinal Scaffolds
Radical Approach for Protodeboronation
Future Directions
properties
IUPAC Name |
3-methoxy-1-methyl-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-4-6-12(7-5-11)15-8-13(20-24-15)9-18-16(22)14-10-21(2)19-17(14)23-3/h4-8,10H,9H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQWNMUXKNNAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.